

# Technical Support Center: Optimizing DNA Quality for Neogen Genomic Services

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Neogen

Cat. No.: B1678167

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve DNA quality for submission to **Neogen's** genomic services.

## Frequently Asked Questions (FAQs)

Q1: What are **Neogen's** basic requirements for purified DNA samples?

A1: For purified DNA samples, **Neogen** requires a minimum of 300 ng of high-quality, intact DNA at a concentration of at least 20 ng/μl.[\[1\]](#)

Q2: What are the most common reasons for sample failure at **Neogen**?

A2: Common reasons for sample failure include biological and chemical contamination, improper storage, and insufficient sample material.[\[2\]](#)[\[3\]](#)[\[4\]](#) Biological contaminants can include dirt or fecal matter, while chemical contaminants may arise from pigments used in animal markers.[\[2\]](#)

Q3: What are the ideal purity ratios for DNA submitted for Next-Generation Sequencing (NGS)?

A3: For optimal results in NGS applications, an A260/280 ratio of approximately 1.8 is considered indicative of high purity. The A260/230 ratio should ideally be between 2.0 and 2.2.

Q4: What is a DNA Integrity Number (DIN) and why is it important?

A4: The DNA Integrity Number (DIN) is a metric from 1 to 10 that assesses the integrity of genomic DNA, with 10 representing highly intact DNA and 1 representing highly degraded DNA. While **Neogen** has not specified a required DIN, submitting samples with high DNA integrity is crucial for successful genomic analysis, as degraded DNA can lead to failed sequencing runs.

## Troubleshooting Guides

### Issue 1: Low DNA Concentration or Yield

Symptom: The DNA concentration is below **Neogen**'s required 20 ng/μl, or the total yield is less than 300 ng.

Possible Causes and Solutions:

Possible Cause	Recommended Solution
Insufficient Starting Material	Increase the amount of starting material (e.g., tissue, blood) for the extraction.
Inefficient Cell Lysis	Ensure complete cell lysis by using the appropriate lysis buffer for your sample type and extending incubation times or incorporating mechanical disruption (e.g., bead beating) if necessary.
Improper DNA Precipitation	If using a precipitation-based method, ensure the correct volume of isopropanol or ethanol is used and that the DNA pellet is properly washed and re-solubilized.
Over-drying of DNA Pellet	Avoid over-drying the DNA pellet after ethanol washes, as this can make it difficult to resuspend. Air-dry for a shorter period or use a gentle stream of air.
Suboptimal Elution	When using spin columns, pre-heat the elution buffer to 60-70°C and increase the incubation time on the column to improve DNA recovery.

## Issue 2: Poor DNA Purity (Low A260/280 or A260/230 Ratios)

Symptom: The A260/280 ratio is significantly below 1.8, or the A260/230 ratio is below 2.0.

Possible Causes and Solutions:

Possible Cause	Recommended Solution
Protein Contamination (Low A260/280)	Incorporate or repeat a proteinase K digestion step during the extraction protocol. Perform a phenol-chloroform extraction to remove proteins.
RNA Contamination (High A260/280)	Include an RNase A treatment step in your DNA extraction protocol to degrade contaminating RNA.
Phenol Contamination (Low A260/280)	Ensure complete removal of the aqueous phase during phenol-chloroform extraction. Perform an additional chloroform wash to remove residual phenol.
Guanidine Salts or other Chaotropic Salt Contamination (Low A260/230)	Ensure that the spin column is washed thoroughly with the recommended wash buffers to remove any residual salts from the lysis and binding steps. Perform an additional wash step.
Carbohydrate or Phenol Contamination (Low A260/230)	Re-precipitate the DNA with ethanol to wash away contaminants. Ensure proper phase separation if using phenol-based extraction methods.

## Issue 3: DNA Degradation

Symptom: Gel electrophoresis shows a smear of low molecular weight DNA instead of a distinct high molecular weight band. The DNA Integrity Number (DIN) is low.

Possible Causes and Solutions:

Possible Cause	Recommended Solution
Improper Sample Collection and Storage	Collect fresh samples and process them immediately or freeze them at -80°C. Avoid repeated freeze-thaw cycles.
Nuclease Contamination	Use sterile, nuclease-free reagents and consumables. Work in a clean environment to prevent nuclease contamination.
Harsh Lysis Conditions	Avoid excessive vortexing or mechanical shearing during cell lysis, which can fragment the DNA.
Extended Storage of Samples	DNA can degrade over time, so it is best to process samples as soon as possible after collection.

## Data Presentation: DNA Quality Control Metrics

Metric	Neogen Requirement	Ideal Range for NGS	Indication of Poor Quality
DNA Concentration	≥ 20 ng/μl	≥ 20 ng/μl	< 20 ng/μl
Total DNA Amount	≥ 300 ng	≥ 300 ng	< 300 ng
A260/280 Ratio	Not Specified	~1.8	< 1.7 or > 2.0
A260/230 Ratio	Not Specified	2.0 - 2.2	< 2.0
DNA Integrity Number (DIN)	Not Specified	≥ 7	< 7

## Experimental Protocols

### Protocol 1: DNA Extraction from Whole Blood (Spin Column Method)

This protocol is a general guideline for DNA extraction from whole blood using a commercial spin-column kit. Always refer to the manufacturer's specific instructions.

**Materials:**

- Whole blood collected in EDTA tubes
- Commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
- Proteinase K
- Lysis Buffer
- Wash Buffers
- Elution Buffer
- RNase A (optional)
- Microcentrifuge tubes (1.5 mL and 2 mL)
- Microcentrifuge
- Water bath or heat block at 56°C

**Procedure:**

- Pipette 20 µl of proteinase K into the bottom of a 1.5 mL microcentrifuge tube.
- Add 200 µl of whole blood to the microcentrifuge tube.
- Add 200 µl of Lysis Buffer and mix immediately by vortexing for 15 seconds.
- Incubate at 56°C for 10 minutes.
- (Optional) Add 4 µl of RNase A (100 mg/ml) and incubate at room temperature for 2 minutes.
- Add 200 µl of 100% ethanol to the sample and mix thoroughly by vortexing.
- Carefully apply the mixture to the spin column placed in a 2 mL collection tube.

- Centrifuge at 6,000 x g (8,000 rpm) for 1 minute. Discard the flow-through and the collection tube.
- Place the spin column in a new 2 mL collection tube. Add 500 µl of Wash Buffer 1 and centrifuge for 1 minute at 6,000 x g. Discard the flow-through.
- Add 500 µl of Wash Buffer 2 to the spin column and centrifuge for 3 minutes at maximum speed to dry the membrane.
- Place the spin column in a clean 1.5 mL microcentrifuge tube.
- Add 50-200 µl of Elution Buffer directly to the center of the membrane.
- Incubate at room temperature for 1 minute.
- Centrifuge for 1 minute at 6,000 x g to elute the DNA.

## Protocol 2: DNA Quality Control

### A. Spectrophotometric Analysis (e.g., NanoDrop)

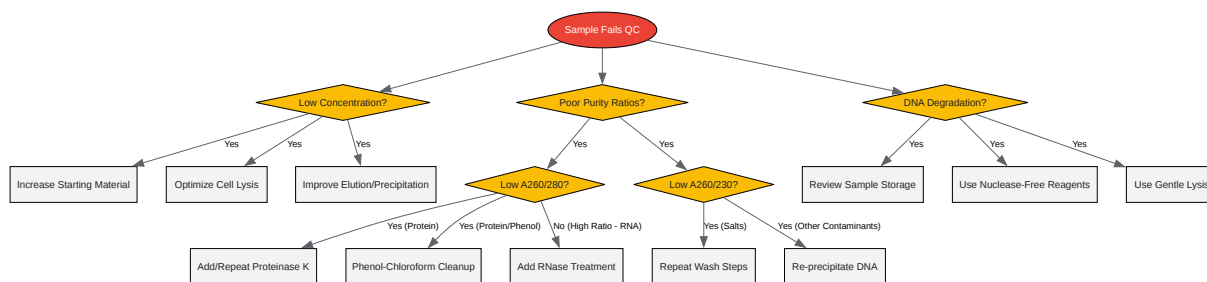
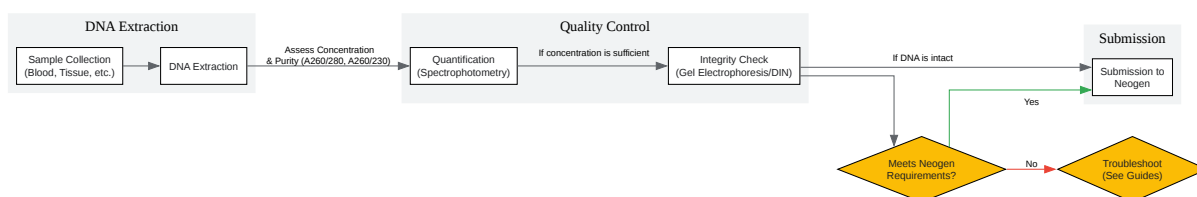
- Blank the spectrophotometer with the same elution buffer used for the DNA sample.
- Pipette 1-2 µl of the purified DNA sample onto the measurement pedestal.
- Measure the absorbance at 260 nm, 280 nm, and 230 nm.
- The instrument software will automatically calculate the DNA concentration and the A260/280 and A260/230 ratios.

### B. Agarose Gel Electrophoresis

- Prepare a 0.8% to 1.0% agarose gel in 1X TAE or TBE buffer containing a fluorescent DNA dye (e.g., ethidium bromide or SYBR Safe).
- Load 2-5 µl of the DNA sample mixed with loading dye into a well of the gel.
- Load a DNA ladder of known concentrations and sizes in an adjacent well.

- Run the gel at 80-120 V until the dye front has migrated an appropriate distance.
- Visualize the DNA bands under UV or blue light.
- Assess the integrity of the DNA by observing the size and tightness of the band. High-quality genomic DNA should appear as a single, high molecular weight band with minimal smearing.

## Visualizations



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- To cite this document: BenchChem. [Technical Support Center: Optimizing DNA Quality for Neogen Genomic Services]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678167#improving-dna-quality-for-neogen-genomic-services]

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